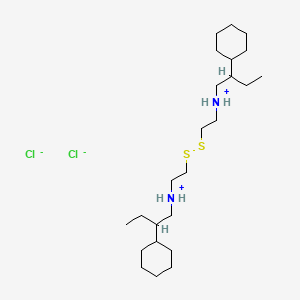
2H-1,5-Benzodiazepin-2-one, 1,3-dihydro-4-(dimethylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,5-Benzodiazepin-2-one, 1,3-dihydro-4-(dimethylamino)- is a heterocyclic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, and muscle relaxant effects. This specific compound, with its unique dimethylamino substitution, has garnered interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,5-Benzodiazepin-2-one, 1,3-dihydro-4-(dimethylamino)- can be achieved through several methods. One common approach involves the Vilsmeier reaction, where dimethylformamide (DMF) and phosphorus oxychloride (POCl3) are used to form the intermediate, which is then reacted with the appropriate amine . Another method employs dimethylformamide-dimethylacetal (DMF-DMA) to achieve better purity and higher yield . The reaction typically involves stirring the reactants at elevated temperatures (around 100°C) for several hours, followed by cooling and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the process.
Análisis De Reacciones Químicas
Types of Reactions
2H-1,5-Benzodiazepin-2-one, 1,3-dihydro-4-(dimethylamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2H-1,5-Benzodiazepin-2-one, 1,3-dihydro-4-(dimethylamino)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of anxiety, insomnia, and muscle spasms.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2H-1,5-Benzodiazepin-2-one, 1,3-dihydro-4-(dimethylamino)- involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects . The compound may also interact with other pathways and receptors, contributing to its overall pharmacological profile.
Comparación Con Compuestos Similares
Similar Compounds
Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.
Nordiazepam: A metabolite of diazepam with a similar structure and effects.
Flurazepam: A benzodiazepine used for its hypnotic properties.
Uniqueness
2H-1,5-Benzodiazepin-2-one, 1,3-dihydro-4-(dimethylamino)- is unique due to its dimethylamino substitution, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
62537-60-4 |
|---|---|
Fórmula molecular |
C11H13N3O |
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
4-(dimethylamino)-1,3-dihydro-1,5-benzodiazepin-2-one |
InChI |
InChI=1S/C11H13N3O/c1-14(2)10-7-11(15)13-9-6-4-3-5-8(9)12-10/h3-6H,7H2,1-2H3,(H,13,15) |
Clave InChI |
SZOFIRPATPUCFF-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NC2=CC=CC=C2NC(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


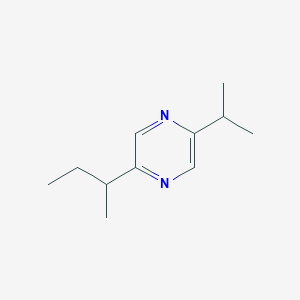
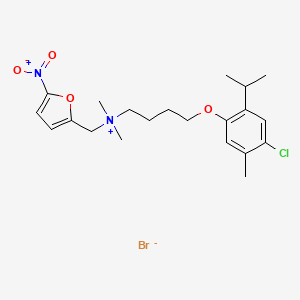
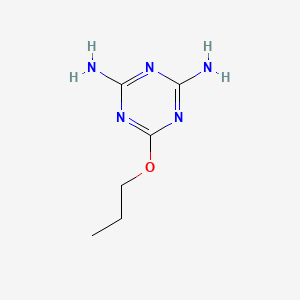

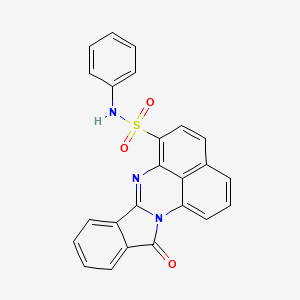
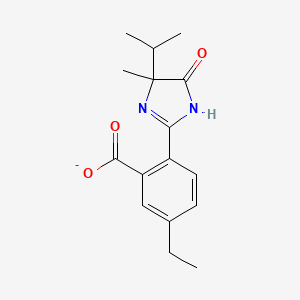
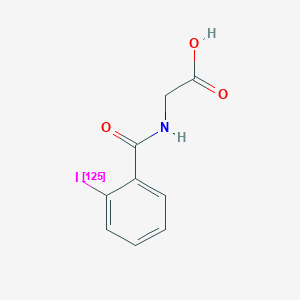
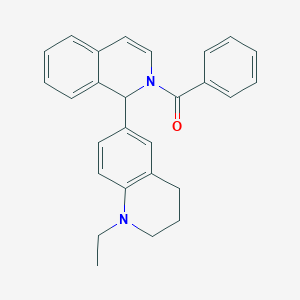
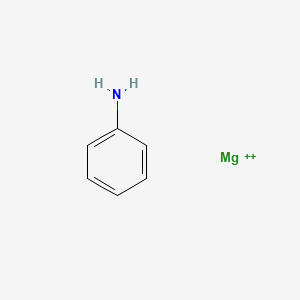
![Ethyl 2-[acetyl-(3-ethoxy-3-oxopropyl)amino]-4-methylpentanoate](/img/structure/B13751767.png)

![Dibenzo[b,e][1,4]dioxin-1-carbonitrile](/img/structure/B13751775.png)

